molecular formula C14H19N3O B3340513 N-[3-(1H-benzimidazol-2-yl)propyl]butanamide CAS No. 686736-45-8

N-[3-(1H-benzimidazol-2-yl)propyl]butanamide

Cat. No. B3340513
CAS RN: 686736-45-8
M. Wt: 245.32 g/mol
InChI Key: XWSXQEPMLHHNST-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)propyl]butanamide” is a biochemical used for proteomics research . The molecular formula of this compound is C14H19N3O, and it has a molecular weight of 245.32 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole moiety, which is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

BZP has been extensively studied for its potential use in scientific research. It has been found to have a range of effects on the central nervous system, including increased alertness, decreased fatigue, and enhanced cognitive function. BZP has also been studied for its potential use in the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

The exact mechanism of action of BZP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, as well as a serotonin receptor agonist. BZP has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant properties.
Biochemical and Physiological Effects
BZP has a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. BZP also increases the release of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. These effects contribute to the stimulant properties of BZP.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BZP also has a range of effects on the central nervous system, which makes it useful for studying the brain and behavior. However, there are also limitations to the use of BZP in lab experiments. Its effects on the body are not fully understood, and it may have potential side effects that need to be taken into consideration.

Future Directions

There are several future directions for the study of BZP. One area of interest is the potential use of BZP in the treatment of neurological disorders such as ADHD and narcolepsy. Another area of interest is the development of new and more effective drugs based on the structure of BZP. Further research is also needed to fully understand the mechanism of action and potential side effects of BZP.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-6-14(18)15-10-5-9-13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSXQEPMLHHNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259832
Record name N-[3-(1H-Benzimidazol-2-yl)propyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

686736-45-8
Record name N-[3-(1H-Benzimidazol-2-yl)propyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686736-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1H-Benzimidazol-2-yl)propyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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